Bucladesine Impurity 2
CAS No.: 70253-67-7
Cat. No.: VC0195684
Molecular Formula: C14H17N5O7PNa
Molecular Weight: 421.28
Purity: > 95%
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 70253-67-7 |
|---|---|
| Molecular Formula | C14H17N5O7PNa |
| Molecular Weight | 421.28 |
| Standard InChI | InChI=1S/C14H18N5O7P.Na/c1-2-3-8(20)18-12-9-13(16-5-15-12)19(6-17-9)14-10(21)11-7(25-14)4-24-27(22,23)26-11;/h5-7,10-11,14,21H,2-4H2,1H3,(H,22,23)(H,15,16,18,20); |
| SMILES | CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C4C(O3)COP(=O)(O4)O)O.[Na] |
Introduction
Chemical Identity and Structural Properties
Bucladesine Impurity 2 is a derivative compound identified during the synthesis and formulation of Bucladesine (dibutyryl cyclic adenosine monophosphate), a cell-permeable cAMP analogue widely used in research and therapeutic applications. The compound exists in different salt forms, with sodium and tetrabutylammonium variants being the most commonly characterized.
Chemical Identification Data
The compound is primarily identified through its unique chemical signature and physical properties. Table 1 summarizes the key identifying characteristics of Bucladesine Impurity 2.
Table 1: Chemical Identification Parameters of Bucladesine Impurity 2
The comprehensive chemical identification data provides researchers with essential information for verification and quality control purposes in pharmaceutical development and production settings .
Alternative Salt Forms
An important tetrabutylammonium salt variant of Bucladesine Impurity 2 has also been characterized, featuring different physicochemical properties that make it suitable for specific analytical applications.
Table 2: Properties of Bucladesine Impurity 2 (Tetrabutylammonium Salt)
| Parameter | Specification |
|---|---|
| Molecular Formula | C14H17N5O7P·C16H36N |
| Molecular Weight | 398.29 + 242.47 g/mol |
| SMILES Notation | CCC(CN+(CCCC)CCCC)=O.[O-]P1OCC@([H])[C@@]4([H])O1 |
Relationship to Parent Compound
Bucladesine Impurity 2 is structurally related to Bucladesine Sodium (DC2797), which functions as a cell-permeable cAMP analog activating cAMP-dependent protein kinase (PKA) and inhibiting phosphodiesterase (PDE). Understanding this relationship is crucial for quality control in pharmaceutical formulations.
Comparative Analysis with Parent Compound
The parent compound, Bucladesine sodium, has been extensively studied for its pharmacological properties. As a cAMP analog, it demonstrates significant anti-inflammatory activity and functions as a PKA activator. These properties make it valuable for various research and therapeutic applications .
In contrast, Bucladesine Impurity 2 represents a molecular variant that must be monitored and controlled during manufacturing processes to ensure the quality and efficacy of Bucladesine formulations. The impurity profile serves as a critical quality attribute in pharmaceutical development and regulatory submissions.
Analytical Characterization Methods
Accurate identification and quantification of Bucladesine Impurity 2 requires sophisticated analytical methodologies. High-performance liquid chromatography (HPLC) with appropriate column selection represents the standard approach for analyzing this compound.
HPLC Analytical Conditions
The analysis of Bucladesine and its impurities, including Impurity 2, can be effectively performed using reverse-phase HPLC methods. The following conditions have been established for optimal separation:
Table 3: HPLC Analytical Parameters for Bucladesine Impurity Analysis
| Parameter | Condition |
|---|---|
| Column Type | Newcrom R1 (Reverse Phase) |
| Mobile Phase | Acetonitrile/Water/Phosphoric Acid |
| MS Compatibility | Phosphoric acid can be replaced with formic acid |
| Particle Size Options | Available in 3 μm for UPLC applications |
| Scalability | Method is scalable for preparative separations |
| Applications | Isolation of impurities, pharmacokinetics |
This HPLC methodology provides a reliable approach for both qualitative and quantitative analysis of Bucladesine Impurity 2 in research and quality control settings .
The compound is utilized as a reference standard meeting stringent regulatory requirements established by pharmacopeial authorities including USP, EMA, JP, and BP. Its primary applications include:
-
Analytical method development and validation
-
Quality control testing of Bucladesine formulations
-
Support for Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA)
-
Structure elucidation studies to confirm molecular identity
These applications underscore the importance of high-purity Bucladesine Impurity 2 standards in ensuring pharmaceutical product quality and safety .
| Parameter | Specification |
|---|---|
| Purity | ≥95% |
| Storage Temperature | -20°C |
| Documentation | Certificate of Analysis |
| Packaging Options | Various sizes available |
| Inventory Status | Generally in stock from suppliers |
Structure-Activity Relationship Considerations
The structural characteristics of Bucladesine Impurity 2 must be considered in relation to the pharmacological activity of the parent compound to fully understand its significance in pharmaceutical applications.
Pharmacological Context
The parent compound, Bucladesine sodium, demonstrates significant biological activities, including:
-
Activation of cAMP-dependent protein kinase (PKA)
-
Inhibition of phosphodiesterase (PDE)
-
Anti-inflammatory effects in multiple experimental models
-
Protection against demyelination in neurological disease models
-
Hepatoprotective effects against TNF-α and D-galactosamine-induced liver injury
These biological activities provide context for understanding the potential impact of Bucladesine Impurity 2 on drug efficacy and safety .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume